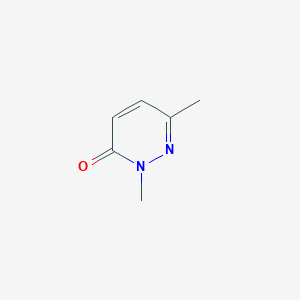2,6-dimethylpyridazin-3(2H)-one
CAS No.:
Cat. No.: VC19997957
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H8N2O |
|---|---|
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 2,6-dimethylpyridazin-3-one |
| Standard InChI | InChI=1S/C6H8N2O/c1-5-3-4-6(9)8(2)7-5/h3-4H,1-2H3 |
| Standard InChI Key | WMCIAMZXTMRTEN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=O)C=C1)C |
Introduction
Synthesis and Chemical Reactivity
Synthetic Methodologies
The synthesis of 2,6-dimethylpyridazin-3(2H)-one can be inferred from protocols used for analogous pyridazinones. For example, 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (Compound 1 in ) demonstrates a pathway involving hydrazide intermediates, which could be adapted for pyridazinone formation. Key steps include:
-
Cyclocondensation: Reaction of hydrazine derivatives with diketones or keto-esters under acidic or basic conditions.
-
Methylation: Introduction of methyl groups via alkylating agents such as methyl iodide, as seen in the synthesis of 1,6-dimethylpyridin-2-one derivatives.
A hypothetical synthesis route for 2,6-dimethylpyridazin-3(2H)-one might involve:
-
Step 1: Condensation of methyl-substituted malonic acid derivatives with hydrazine to form the pyridazinone ring.
-
Step 2: Selective methylation at the 2- and 6-positions using dimethyl sulfate or similar reagents.
Spectroscopic Characterization
While direct spectral data for 2,6-dimethylpyridazin-3(2H)-one are unavailable, related compounds provide benchmarks:
-
¹H NMR: Pyridazinone protons typically resonate between δ 6.0–8.0 ppm (aromatic region), while methyl groups appear as singlets near δ 2.3–2.5 ppm .
-
IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N/C=C vibrations) are expected .
Physicochemical Properties
Thermodynamic and Solubility Data
Table 1 summarizes inferred properties of 2,6-dimethylpyridazin-3(2H)-one based on structural analogs:
Stability and Reactivity
-
Thermal Stability: Pyridazinones generally decompose above 200°C, releasing CO and NOₓ gases .
-
Reactivity: The ketone group at position 3 participates in nucleophilic additions, while methyl groups enhance steric hindrance, limiting某些 reactions.
Applications in Research and Industry
Pharmaceutical Development
Though direct evidence is scarce, the structural similarity to 5-hydroxy-2,6-dimethylpyridazin-3(2H)-one suggests potential roles in:
-
Neurological Agents: Modulation of GABA receptors or ion channels.
-
Antimicrobials: Activity against Gram-positive bacteria via enzyme inhibition.
Agricultural Chemistry
Pyridazinone derivatives are explored as herbicides due to their ability to disrupt plant hormone synthesis . The methyl groups in 2,6-dimethylpyridazin-3(2H)-one may enhance lipid solubility, improving foliar absorption.
Material Science
Incorporation into polymers could improve thermal resistance, as seen in coatings derived from pyridinone complexes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume